molecular formula C12H15NO B8377029 3-Methyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane

3-Methyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane

Cat. No. B8377029
M. Wt: 189.25 g/mol
InChI Key: UECXDVSXDINYIA-UHFFFAOYSA-N
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Patent
US04132710

Procedure details

A solution of 1-methyl-3-bromo-4-phenyl-4-piperidinol hydrobromide (4.10 g; 11.7 mmoles, described in Example 5) in water (5 ml) is cooled to 0°-5° C. Cold 10% aqueous sodium hydroxide solution (10 ml; 25 mmoles) is added dropwise with vigorous mechanical stirring, over a period of ten minutes. The solution is stirred for 30 min. and potassium carbonate is added to the solution at a temperature below 10° C. When the solution is saturated the solids are collected by filtration and crystallized from hexane at -70° C. to give the title compound, mp 44°-45° C. (R. E. Lyle and W. E. Krueger, supra, reported mp 43°-45° C.).
Name
1-methyl-3-bromo-4-phenyl-4-piperidinol hydrobromide
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br.[CH3:2][N:3]1[CH2:8][CH2:7][C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)([OH:9])[CH:5](Br)[CH2:4]1.[OH-].[Na+].C(=O)([O-])[O-].[K+].[K+]>O>[CH3:2][N:3]1[CH2:8][CH2:7][C:6]2([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH:5]([O:9]2)[CH2:4]1 |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
1-methyl-3-bromo-4-phenyl-4-piperidinol hydrobromide
Quantity
4.1 g
Type
reactant
Smiles
Br.CN1CC(C(CC1)(O)C1=CC=CC=C1)Br
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
are collected by filtration
CUSTOM
Type
CUSTOM
Details
crystallized from hexane at -70° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1CC2OC2(CC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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